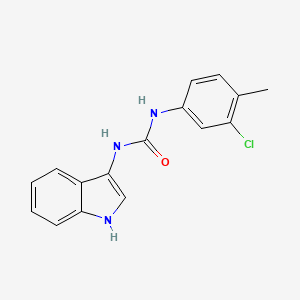

1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

STING-IN-7 est un puissant inhibiteur de la voie du stimulateur des gènes de l'interféron (STING). Il est connu pour sa capacité à inhiber la phosphorylation de STING et du facteur de régulation de l'interféron 3 (IRF3), avec une valeur de CI50 de 11,5 nanomolaires

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de STING-IN-7 implique plusieurs étapes clés. La principale voie de synthèse comprend la préparation de dinucléotides cycliques de 7-iodo-7-déazaadénine, qui sont ensuite convertis en dinucléotides cycliques aryliques souhaités en utilisant des réactions de couplage croisé de Suzuki-Miyaura . Les dinucléotides cycliques iodés peuvent être préparés par synthèse chimique, impliquant l'utilisation de méthanesulfinate de sodium, de chlorure de tert-butyldiméthylsilyle et d'autres réactifs .

Méthodes de production industrielle : La production industrielle de STING-IN-7 implique généralement une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Le processus est optimisé pour un rendement élevé et une pureté élevée, garantissant que le composé répond aux normes requises pour la recherche et les applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions : STING-IN-7 subit principalement des réactions de substitution pendant sa synthèse. La réaction clé est le couplage croisé de Suzuki-Miyaura, qui implique la substitution de l'atome d'iode par un groupe aryle .

Réactifs et conditions courantes :

- Méthanesulfinate de sodium

- Chlorure de tert-butyldiméthylsilyle

- Catalyseurs au palladium pour le couplage croisé de Suzuki-Miyaura

- Solvants tels que le diméthylformamide (DMF) et le dichlorométhane (DCM)

Principaux produits : Le principal produit de ces réactions est le dinucléotide cyclique aryle-substitué, qui est la forme active de STING-IN-7 .

4. Applications de la recherche scientifique

STING-IN-7 a une large gamme d'applications dans la recherche scientifique :

Immunothérapie : Il est utilisé pour moduler la réponse immunitaire en inhibant la voie STING, qui est cruciale dans la production d'interférons de type I et d'autres cytokines.

Recherche sur le cancer : STING-IN-7 est en cours d'investigation pour son potentiel à améliorer l'efficacité des immunothérapies contre le cancer en modulant le microenvironnement tumoral.

Maladies infectieuses : Le composé est également étudié pour son rôle dans le contrôle des réponses immunitaires aux infections virales, en particulier celles impliquant la reconnaissance de l'ADN cytosolique.

5. Mécanisme d'action

STING-IN-7 exerce ses effets en inhibant la phosphorylation de STING et du facteur de régulation de l'interféron 3 (IRF3). Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à la production de cytokines pro-inflammatoires et d'interférons de type I . Le composé se lie à STING, bloquant sa capacité à interagir avec d'autres molécules de signalisation et modulant ainsi la réponse immunitaire .

Composés similaires :

DMXAA (acide 5,6-diméthylxanthénone-4-acétique) : Un puissant agoniste de la STING murine avec un effet limité sur la STING humaine.

Dérivés de thiazolecarboxamide : Ces composés sont également des inhibiteurs de STING et ont montré une efficacité dans la suppression des niveaux de cytokines inflammatoires immunitaires.

Unicité de STING-IN-7 : STING-IN-7 est unique en raison de sa haute puissance et de sa spécificité pour inhiber la voie STING. Sa capacité à inhiber la phosphorylation à la fois de STING et de IRF3 en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of urea derivatives, including 1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea. A comprehensive evaluation of various compounds indicated that those with urea substitutions exhibited significant activity against Plasmodium falciparum, the causative agent of malaria.

- Study Findings :

- A series of compounds were synthesized and tested for their in vitro antimalarial activity against the chloroquine-resistant P. falciparum strain 3D7.

- The most potent compounds demonstrated IC50 values as low as 0.09 μM, indicating strong efficacy .

- The selectivity index (SI), which measures the safety of the compounds relative to their cytotoxicity in mammalian cell lines (e.g., HepG2), was also favorable, with some compounds achieving SI values over 50, suggesting a good therapeutic window .

Structure-Activity Relationship (SAR)

The incorporation of an indole ring into the urea structure has been shown to enhance biological activity. Molecular docking studies suggest that these compounds can form hydrogen bonds with key residues in target proteins, which is crucial for their mechanism of action against malaria .

Other Biological Activities

In addition to antimalarial effects, urea derivatives have been explored for various other pharmacological activities:

Anti-inflammatory Potential

Research has indicated that certain derivatives related to this compound exhibit anti-inflammatory properties. Compounds with similar structures have been tested and shown to reduce inflammation significantly in various models .

Anticancer Activity

Some studies suggest that urea derivatives may also possess anticancer properties. The modulation of cell signaling pathways by these compounds could lead to apoptosis in cancer cells, although specific studies on this compound are still limited .

Case Studies and Research Findings

Mécanisme D'action

STING-IN-7 exerts its effects by inhibiting the phosphorylation of STING and interferon regulatory factor 3 (IRF3). This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons . The compound binds to STING, blocking its ability to interact with other signaling molecules and thereby modulating the immune response .

Comparaison Avec Des Composés Similaires

DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.

Thiazolecarboxamide Derivatives: These compounds are also STING inhibitors and have shown efficacy in suppressing immune-inflammatory cytokine levels.

Uniqueness of STING-IN-7: STING-IN-7 is unique due to its high potency and specificity for inhibiting the STING pathway. Its ability to inhibit the phosphorylation of both STING and IRF3 makes it a valuable tool for research and potential therapeutic applications .

Activité Biologique

1-(3-Chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is classified as a urea derivative and is known for its role as a histone deacetylase (HDAC) inhibitor, which can influence gene expression and cellular processes critical for tumor suppression.

- Molecular Formula : C19H20ClN3O2

- Molecular Weight : 357.84 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and ethanol; insoluble in water

This compound exhibits significant anti-cancer properties through several mechanisms:

- HDAC Inhibition : By inhibiting HDACs, the compound promotes the re-expression of silenced tumor suppressor genes, leading to apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

- Target Interaction : The compound interacts with multiple molecular targets involved in crucial cellular pathways related to cancer progression and inflammation.

Biological Activity Across Cancer Cell Lines

Research has demonstrated the efficacy of this compound against various cancer types. The following table summarizes its biological activity based on different studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Leukemia | 15.5 | Induces apoptosis |

| Lymphoma | 12.0 | Cell cycle arrest |

| Breast Cancer (MCF-7) | 10.5 | Growth inhibition |

| Colon Cancer (HCT116) | 8.0 | Significant cytotoxicity |

| Lung Cancer (A549) | 9.5 | Induces autophagy |

| Prostate Cancer (PC-3) | 11.0 | Inhibits proliferation |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential as an anti-cancer agent:

-

Study on MCF-7 Cells :

- Researchers evaluated the compound's effect on MCF-7 breast cancer cells, reporting an IC50 value of 10.5 μM, indicating potent growth inhibition through apoptosis induction.

-

Colon Cancer Study :

- A study on HCT116 cells revealed an IC50 value of 8.0 μM, showcasing significant cytotoxic effects attributed to HDAC inhibition.

-

Lung Cancer Research :

- In A549 lung cancer cells, the compound induced autophagy without triggering apoptosis, suggesting a unique mechanism of action that could be leveraged for therapeutic purposes.

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAWUBPOSFYSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.